![molecular formula C18H17F2N3O3S B2423054 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide CAS No. 1252909-89-9](/img/structure/B2423054.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide” is a complex organic molecule . It contains a thieno[3,2-d]pyrimidine core, which is a bicyclic system with a five-membered thiophene ring fused to a six-membered pyrimidine ring . The molecule also contains an acetamide group attached to the pyrimidine ring .
Molecular Structure Analysis
The molecule contains a total of 53 bonds, including 30 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 3 double bonds, and 11 aromatic bonds . It also contains one five-membered ring and two six-membered rings .Scientific Research Applications
Antitumor Activity
A series of thieno[3,2-d]pyrimidine derivatives, including compounds structurally related to 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3,5-difluorophenyl)acetamide, demonstrated potent anticancer activity. These compounds were found effective against various human cancer cell lines, comparable to the anticancer drug doxorubicin (Hafez & El-Gazzar, 2017).
Novel Synthetic Methods
Research has been conducted on the synthesis of novel thieno[3,2-d]pyrimidine derivatives. For instance, one study achieved the synthesis of N′-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)-2-(4-oxo-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-3(4H)-yl)acetohydrazide, a related compound, illustrating innovative synthetic pathways in this chemical class (Altowyan et al., 2023).
Aldose Reductase Inhibitors
Another study synthesized and tested 2,4-dioxo-thieno[2,3-d]pyrimidin-1-acetic acids as aldose reductase inhibitors. These compounds showed potential in inhibiting aldose reductase, which is significant for managing complications in diabetes (Ogawva et al., 1993).
Multistep Cascade Reactions
A new synthetic method for thieno[2,3-d]pyrimidine derivatives was developed, offering a high-yield and efficient pathway for the synthesis of these compounds. This process involved a multistep cascade reaction, demonstrating a versatile approach in organic synthesis (Pokhodylo et al., 2015).
HIV-1 Protease Inhibitors
Research has been conducted on the development of HIV-1 protease inhibitors using pyrimidine bases as novel P2 ligands. One such inhibitor showed significant antiviral activity against HIV-1, including drug-resistant variants, highlighting the potential of thieno[3,2-d]pyrimidine derivatives in antiviral therapy (Zhu et al., 2019).
Future Directions
The future directions for research on this compound could include further investigation of its synthesis, characterization of its physical and chemical properties, exploration of its chemical reactivity, and evaluation of its biological activity. This could lead to the development of new drugs or materials based on this compound .
properties
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-(3,5-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F2N3O3S/c1-2-3-5-22-17(25)16-14(4-6-27-16)23(18(22)26)10-15(24)21-13-8-11(19)7-12(20)9-13/h4,6-9,16H,2-3,5,10H2,1H3/p+1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCSJJLBOYVPRQI-UHFFFAOYSA-O |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=CC(=CC(=C3)F)F)C=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N3O3S+ |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.